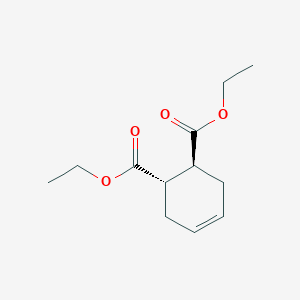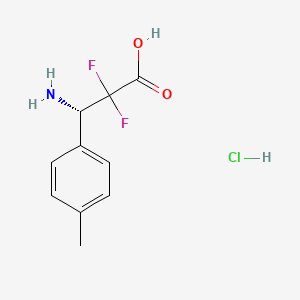
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with an amino group, two fluorine atoms, and a p-tolyl group attached to a propanoic acid backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(p-tolyl)propanoic acid
- (S)-3-Amino-2-fluoro-3-(p-tolyl)propanoic acid
- (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid
Uniqueness
(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride stands out due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance its metabolic stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClF2NO2 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(3S)-3-amino-2,2-difluoro-3-(4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-6-2-4-7(5-3-6)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H/t8-;/m0./s1 |
InChI Key |
MRIFYYLAWSTBEB-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


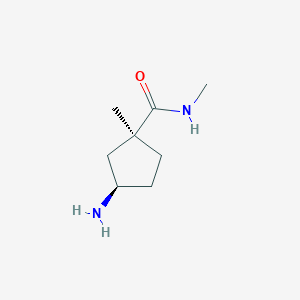
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
![Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12988125.png)
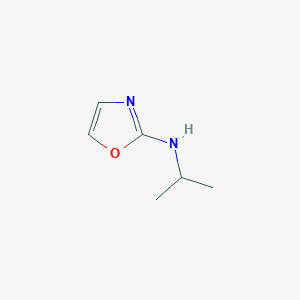
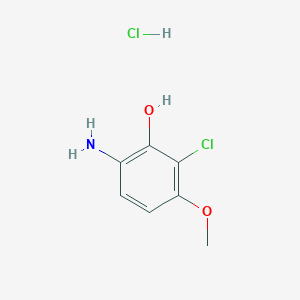
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile](/img/structure/B12988159.png)
![tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12988165.png)
![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
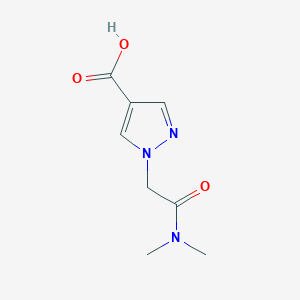
![4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12988171.png)
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
![Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B12988186.png)
